

A Cross-Validation of Experimental and Computational Data for Diphenic Acid

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Compound of Interest

Compound Name: Diphenic acid

Cat. No.: B146846

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental data for **diphenic acid** with computationally derived values. By cross-validating these datasets, we aim to offer a comprehensive understanding of the molecule's properties, highlighting the strengths and limitations of both approaches. This information is crucial for researchers in fields such as medicinal chemistry, materials science, and drug development, where a precise understanding of molecular structure and properties is paramount.

Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for **diphenic acid**, presenting a side-by-side comparison of experimental and computational findings.

Physicochemical Properties

Property	Experimental Value	Computational Value
Melting Point	227-229 °C	Not Directly Calculated
Density	1.2695 g/cm ³ (rough estimate)	Not Available
Water Solubility	Insoluble (20 °C)	LogP: 2.75
pKa	3.20, 5.06 (Uncertain)	Not Available

Molecular Geometry

Crystallographic data reveals that in the solid state, **diphenic acid** exists with a significant dihedral angle between the two phenyl rings. Computational studies using methods like Density Functional Theory (DFT) can predict this geometry. While specific computational values for the optimized geometry of isolated **diphenic acid** were not found in the initial search, such calculations are standard in computational chemistry.

Spectroscopic Data

¹H NMR Chemical Shifts (δ, ppm)

Proton	Experimental (DMSO-d ₆)	Computational (Typical Accuracy)
Aromatic Protons	7.2-8.0	± 0.2-0.4 ppm
Carboxylic Acid Protons	~12.5 (broad)	Highly variable, dependent on solvent and hydrogen bonding modeling

¹³C NMR Chemical Shifts (δ, ppm)

Carbon	Experimental (DMSO-d ₆)	Computational (Typical Accuracy)
Carboxylic Carbon (C=O)	~168	± 2-5 ppm
Aromatic Carbons	125-140	± 2-5 ppm

Infrared (IR) Spectroscopy (cm⁻¹)

Vibrational Mode	Experimental (KBr pellet)	Computational (DFT, Scaled)
O-H Stretch (Carboxylic Acid)	2500-3300 (broad)	Typically overestimated, requires scaling
C=O Stretch (Carboxylic Acid)	~1700	Typically overestimated, requires scaling
C=C Stretch (Aromatic)	1400-1600	Typically overestimated, requires scaling

Mass Spectrometry (MS)

Ion	Experimental (m/z)	Note
[M] ⁺	242	Molecular Ion
[M-H ₂ O] ⁺	224	Loss of water
[M-COOH] ⁺	197	Loss of carboxylic acid group

Experimental and Computational Protocols

Experimental Methodologies

- Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS).
- Infrared (IR) Spectroscopy:** IR spectra are often obtained using the KBr pellet method. A small amount of the solid sample is ground with potassium bromide and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Mass Spectrometry (MS):** Mass spectra are obtained by introducing the sample into a mass spectrometer. Electron ionization (EI) is a common method for generating the molecular ion

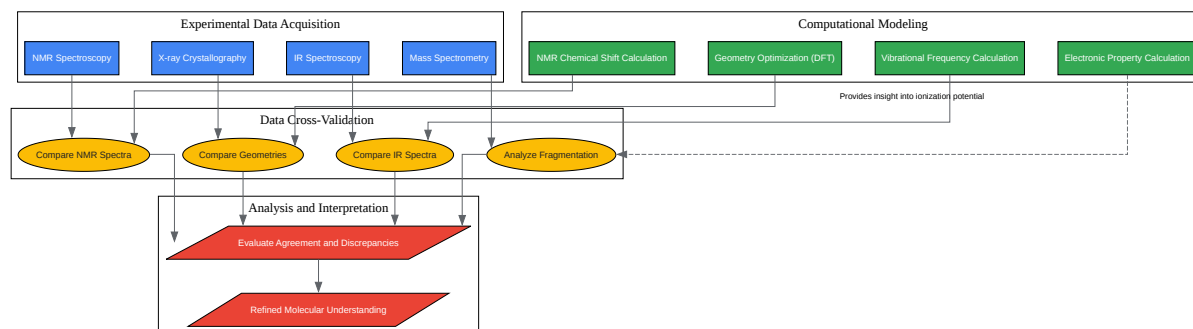
and subsequent fragments, which are then separated based on their mass-to-charge ratio (m/z).

- **X-ray Crystallography:** Single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles.

Computational Methodologies

- **Geometry Optimization:** The three-dimensional structure of **diphenic acid** can be calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). A basis set, such as 6-31G*, is chosen to describe the atomic orbitals. The calculation iteratively adjusts the atomic coordinates to find the lowest energy conformation.
- **NMR Chemical Shift Calculation:** Following geometry optimization, NMR shielding tensors can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated shielding values are then converted to chemical shifts by referencing them to a calculated TMS standard.
- **Vibrational Frequency Calculation:** The same DFT methods used for geometry optimization can be employed to calculate the vibrational frequencies of the molecule. The calculated frequencies are often systematically higher than the experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental data.
- **Electronic Properties:** Properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated using DFT. The energy difference between these orbitals (the HOMO-LUMO gap) provides insights into the electronic excitation properties of the molecule.

Visualization of the Cross-Validation Workflow



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